GLUT1-IN-2

Description

Structure

3D Structure

Properties

IUPAC Name |

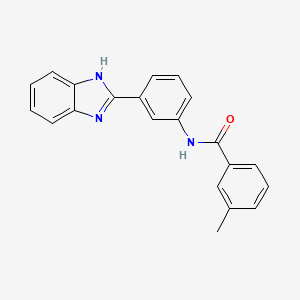

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-6-4-8-16(12-14)21(25)22-17-9-5-7-15(13-17)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAZKDZNMRHORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GLUT1-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose Transporter 1 (GLUT1) is a ubiquitously expressed transmembrane protein responsible for the facilitated diffusion of glucose into cells. Its role in providing basal glucose supply is critical for cellular metabolism, and its overexpression is a hallmark of various pathologies, most notably cancer, where it fuels the high glycolytic rate of tumor cells. Consequently, GLUT1 has emerged as a promising therapeutic target. GLUT1-IN-2 is a potent and selective inhibitor of GLUT1, identified through high-throughput screening. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical properties, the experimental methodologies used for its characterization, and its impact on cellular signaling.

Core Mechanism of Action

This compound is a phenylalanine amide-derived compound that acts as a competitive inhibitor of the GLUT1 transporter.[1] It directly competes with glucose for binding to the transporter, thereby blocking glucose uptake into the cell.

Structural studies of a related compound, GLUT-i1, and molecular docking models of this compound reveal that it binds to the central cavity of the inward-open conformation of the GLUT1 protein.[1][2] This binding site directly overlaps with the known glucose-binding site, sterically hindering the transport of glucose across the cell membrane. The interaction with key residues within this pocket is crucial for its inhibitory activity.

Binding and Inhibition Dynamics

The inhibitory action of this compound is characterized by its high affinity for the GLUT1 transporter. The binding event physically occludes the translocation pore, preventing the conformational changes necessary for glucose transport.

Quantitative Data

The inhibitory potency of this compound has been quantified against several members of the GLUT family. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its selectivity for GLUT1 and GLUT4 over GLUT2 and GLUT3.[1]

| Transporter Isoform | IC50 (nM) |

| GLUT1 | 140 |

| GLUT2 | >10,000 |

| GLUT3 | 1,000 - 10,000 |

| GLUT4 | <1,000 |

Experimental Protocols

The primary assay used to identify and characterize this compound was a cell-based high-throughput screen that indirectly measures GLUT1 activity by quantifying intracellular ATP levels.

Protocol: Cell-Based ATP Luminescence Assay for GLUT1 Inhibition

Objective: To determine the inhibitory effect of a compound on GLUT1-mediated glucose uptake by measuring the resulting depletion of intracellular ATP.

Materials:

-

HEK293 cells stably expressing human GLUT1.

-

Assay medium: Glucose-free DMEM.

-

Test compound (this compound) at various concentrations.

-

Positive control: A known GLUT1 inhibitor (e.g., Cytochalasin B).

-

Negative control: DMSO (vehicle).

-

ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Opaque-walled 96-well or 384-well microplates.

-

Luminometer.

Methodology:

-

Cell Seeding: Seed HEK293-GLUT1 cells into opaque-walled microplates at a density that ensures they are in the exponential growth phase at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Addition:

-

Prepare serial dilutions of this compound in glucose-free DMEM.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the assay medium containing the different concentrations of this compound, positive control, or negative control to the respective wells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined period (e.g., 1-2 hours) to allow for the inhibition of glucose uptake and subsequent depletion of intracellular ATP.

-

ATP Measurement:

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary substrate and enzyme for the luciferase reaction.

-

Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ATP present.

-

Normalize the data to the negative control (DMSO-treated cells, representing 100% ATP level).

-

Plot the normalized luminescence values against the logarithm of the compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Signaling Pathways and Cellular Effects

By inhibiting glucose uptake, this compound triggers a cascade of downstream cellular events, primarily stemming from energy deprivation and metabolic stress. The subsequent reduction in glycolysis leads to decreased ATP production and a buildup of reactive oxygen species (ROS), ultimately impacting cell survival and proliferation.

Downstream Consequences of GLUT1 Inhibition

Inhibition of GLUT1 by this compound initiates a state of cellular energy crisis, which can lead to the activation of several key signaling pathways:

-

AMP-Activated Protein Kinase (AMPK) Activation: A decrease in the intracellular ATP:AMP ratio leads to the activation of AMPK, a master regulator of cellular energy homeostasis. Activated AMPK attempts to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

-

Cell Cycle Arrest: Insufficient energy and building blocks derived from glucose metabolism can lead to the activation of cell cycle checkpoints, primarily at the G1/S transition, to halt cell proliferation.

-

Induction of Apoptosis: Prolonged and severe energy stress can trigger programmed cell death (apoptosis). This can be initiated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.

The following diagram illustrates the generalized signaling pathway affected by GLUT1 inhibition.

Caption: Signaling pathway activated by this compound.

Experimental Workflow

The discovery of this compound was the result of a systematic high-throughput screening (HTS) campaign followed by validation and characterization assays. The logical workflow for such a process is depicted below.

Caption: Experimental workflow for inhibitor discovery.

Conclusion

This compound is a potent and selective competitive inhibitor of the GLUT1 transporter. Its mechanism of action, centered on the direct blockade of glucose uptake, leads to significant downstream effects on cellular metabolism, proliferation, and survival. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals interested in targeting GLUT1 for therapeutic intervention. Further investigation into the specific downstream signaling cascades directly modulated by this compound will provide deeper insights into its cellular impact and potential clinical applications.

References

The Function and Mechanism of GLUT1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function, mechanism of action, and experimental validation of GLUT1-IN-2, a potent inhibitor of the glucose transporter 1 (GLUT1). GLUT1 is a key protein responsible for glucose uptake in many tissues and is frequently overexpressed in various cancer types to meet their high metabolic demands. Consequently, inhibiting GLUT1 has emerged as a promising therapeutic strategy in oncology. This compound, a phenylalanine amide-based compound, has been identified as a highly effective inhibitor of GLUT1.

Core Function and Mechanism of Action

This compound functions as a competitive inhibitor of GLUT1.[1] It directly binds to the glucose-binding site within the central cavity of the transporter when it is in its inward-open conformation.[2] This binding event physically obstructs the passage of glucose through the transporter, thereby blocking its uptake into the cell. The co-crystal structure of human GLUT1 (hGLUT1) in complex with this compound has been resolved, providing a detailed molecular understanding of this interaction.[2]

The inhibition of glucose transport by this compound has profound effects on cellular metabolism, particularly in cancer cells that exhibit a high degree of glucose dependency, a phenomenon known as the "Warburg effect". By cutting off the primary fuel source for glycolysis, this compound can lead to a rapid depletion of intracellular ATP, inducing energetic stress and ultimately leading to cell death.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound has been quantified through indirect measurement of GLUT1 inhibition in a cell-based assay. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a nanomolar inhibitor of GLUT1 and shows selectivity for GLUT1 and GLUT4 over GLUT2 and GLUT3.[1][2]

| Inhibitor | Target | IC50 (nM)[1] |

| This compound | GLUT1 | 140 |

| GLUT2 | >10,000 | |

| GLUT3 | >5,000 | |

| GLUT4 | 90 |

Experimental Protocols

The primary assay used to determine the potency of this compound is a cell-based indirect glucose uptake assay that measures ATP levels via luciferase luminescence. Below is a detailed methodology for this key experiment.

Protocol: Indirect Glucose Uptake Assay using ATP-Based Luminescence

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on GLUT1-mediated glucose uptake.

Principle: This assay relies on cells that are dependent on glycolysis for ATP production. By inhibiting oxidative phosphorylation, any changes in intracellular ATP levels directly reflect the rate of glucose uptake and glycolysis. Inhibition of GLUT1 by this compound will lead to a decrease in ATP, which is quantified using a luciferase-based reaction that produces a luminescent signal proportional to the ATP concentration.

Materials:

-

CHO-K1 cells stably co-transfected with human GLUT1 (hGLUT1) and a constitutively expressing luciferase.

-

Glucose-free DMEM (Dulbecco's Modified Eagle Medium).

-

Fetal Calf Serum (FCS).

-

Rotenone (mitochondrial complex I inhibitor).

-

This compound (or other test compounds).

-

ATP assay reagent (containing luciferase and D-luciferin).

-

1536-well microtiter plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the stably transfected CHO-K1 cells into 1536-well microtiter plates at a density of 1,000 cells per well.

-

Glucose Starvation: Culture the cells for 24 hours in glucose-free DMEM supplemented with 1% FCS to deplete intracellular glucose stores.

-

Inhibition of Oxidative Phosphorylation: Prior to the assay, incubate the cells for 30 minutes at 37°C in the presence of 10 µM rotenone. This step blocks ATP production from oxidative phosphorylation, making the cells solely reliant on glycolysis.

-

Compound Treatment: Add varying concentrations of this compound (typically in a serial dilution) to the wells and incubate for a defined period (e.g., 60 minutes) at 37°C. Include a vehicle control (e.g., DMSO) and a positive control (a known GLUT1 inhibitor).

-

Glucose Stimulation: Initiate glucose uptake by adding a known concentration of glucose to all wells.

-

ATP Measurement: After a set incubation time with glucose, add the ATP assay reagent to each well. This reagent lyses the cells and initiates the luciferase reaction.

-

Luminescence Reading: Immediately measure the luminescence signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway: Impact of GLUT1 Inhibition on Cancer Cell Metabolism

Caption: Inhibition of GLUT1 by this compound blocks glucose entry, disrupting glycolysis and ATP production, which can lead to apoptosis in cancer cells.

Experimental Workflow: Indirect Glucose Uptake Assay

Caption: Workflow for determining this compound potency using an ATP-based luminescence assay.

References

An In-depth Technical Guide to the Discovery and Development of a GLUT1 Inhibitor: A Case Study on GLUT-i2

Disclaimer: Information regarding a specific molecule designated "GLUT1-IN-2" is not publicly available. This guide therefore focuses on the discovery and development of GLUT-i2 , a well-characterized, potent GLUT1 inhibitor, to provide a representative and detailed technical overview for researchers, scientists, and drug development professionals.

Introduction: GLUT1 as a Therapeutic Target

Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a vital membrane protein that facilitates the transport of glucose across the plasma membranes of mammalian cells.[1] It is responsible for the basal level of glucose uptake required to sustain respiration in most cell types.[1] The overexpression of GLUT1 is a well-documented hallmark of many cancers, which exhibit an increased reliance on glycolysis for energy production—a phenomenon known as the Warburg effect. This dependency on glucose makes GLUT1 an attractive target for therapeutic intervention in oncology.[2] Inhibiting GLUT1 can effectively starve cancer cells of their primary energy source, leading to cell cycle arrest and apoptosis.[2] This guide provides a detailed examination of the discovery, development, and characterization of a potent phenylalanine amide-derived GLUT1 inhibitor, GLUT-i2.[1]

Discovery and Development of GLUT-i2

GLUT-i2 was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of the human glucose transporter 1 (hGLUT1).[1] This compound, along with a related molecule, GLUT-i1, emerged from a class of phenylalanine amide-based compounds.[1] Following its initial identification, GLUT-i2 was characterized through a series of biochemical and structural studies to determine its potency, selectivity, and mechanism of action.

The development process involved co-crystallization of GLUT-i2 with wild-type hGLUT1, which revealed that the inhibitor binds to the central cavity of the transporter in its inward-open conformation, directly overlapping with the glucose-binding site.[1] This structural insight is invaluable for the rational design and optimization of future GLUT1 inhibitors with improved selectivity and potency.

Quantitative Data

The inhibitory activity of GLUT-i2 and its related compound, GLUT-i1, was assessed against several GLUT isoforms. The half-maximal inhibitory concentrations (IC50) were determined using a cell-based ATP depletion assay. The results are summarized in the table below.

| Compound | GLUT1 IC50 (nM) | GLUT2 IC50 (nM) | GLUT3 IC50 (nM) | GLUT4 IC50 (nM) |

| GLUT-i2 | 140 | >10,000 | 1,300 | 430 |

| GLUT-i1 | 267 | >10,000 | 2,100 | 600 |

Data sourced from Kapoor et al., 2016.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments in the characterization of a GLUT1 inhibitor like GLUT-i2.

This cell-based assay indirectly measures the inhibition of glucose transport by quantifying the depletion of ATP produced through glycolysis.

Objective: To determine the IC50 of a test compound against GLUT1.

Materials:

-

HEK293 cells stably overexpressing hGLUT1.

-

Assay medium: Glucose-free DMEM.

-

Test compound (e.g., GLUT-i2) at various concentrations.

-

Mitochondrial inhibitor (e.g., Oligomycin) to block ATP production from oxidative phosphorylation.

-

ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293-hGLUT1 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

-

Compound Addition: The following day, replace the culture medium with glucose-free DMEM containing a mitochondrial inhibitor. Add the test compound at a range of concentrations (e.g., 0.1 nM to 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Glucose Stimulation: Add a final concentration of 10 mM D-glucose to all wells to initiate glycolysis.

-

ATP Measurement: After a 30-minute incubation with glucose, add the ATP detection reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading: Measure the luminescence on a plate reader. The signal is proportional to the amount of ATP present.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

This is a direct method to measure the uptake of glucose into cells.

Objective: To directly quantify the inhibition of glucose transport by a test compound.

Materials:

-

Adherent cancer cell line with high GLUT1 expression (e.g., HCT116).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled glucose analog, e.g., 2-deoxy-D-[³H]glucose.

-

Unlabeled 2-deoxy-D-glucose.

-

Test compound (e.g., GLUT-i2).

-

Scintillation fluid and vials.

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture cells to near confluency in 24-well plates.

-

Serum Starvation: Serum-starve the cells for 2-4 hours prior to the assay.

-

Inhibitor Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with the test compound at various concentrations in KRH buffer for 20-30 minutes.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose.

-

Incubation: Incubate for 5-10 minutes at room temperature.

-

Stop Uptake: Terminate the uptake by aspirating the glucose solution and washing the cells rapidly three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.

Mandatory Visualizations

Inhibition of GLUT1 has significant downstream effects on cellular metabolism and survival signaling pathways. By blocking the primary route of glucose entry into the cell, GLUT1 inhibitors lead to a depletion of intracellular glucose. This starves the glycolytic pathway, resulting in reduced production of ATP and essential biosynthetic precursors. The subsequent energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation, in turn, inhibits the mTORC1 pathway, a key promoter of cell growth and proliferation.

Caption: Signaling cascade following GLUT1 inhibition by GLUT-i2.

The discovery and preclinical development of a GLUT1 inhibitor like GLUT-i2 follows a structured workflow. This process begins with a high-throughput screen of a compound library to identify initial hits. These hits are then validated and prioritized based on their potency and selectivity. Promising candidates undergo lead optimization to improve their pharmacological properties, followed by in-depth in vitro and in vivo characterization to assess their therapeutic potential.

Caption: A typical workflow for the discovery and development of a GLUT1 inhibitor.

References

Preliminary Studies on GLUT1-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on GLUT1-IN-2, a potent inhibitor of the glucose transporter 1 (GLUT1). GLUT1 is a key protein responsible for glucose uptake in many tissues and is frequently overexpressed in various cancer cells to meet their high metabolic demands, making it a promising target for therapeutic intervention.[1] This document summarizes the available quantitative data, details key experimental protocols, and visualizes the inhibitor's mechanism of action and the broader implications of GLUT1 inhibition.

Quantitative Data Summary

This compound, also identified as GLUT-i2, is a phenylalanine amide-based inhibitor discovered through a high-throughput screening campaign.[1] Its inhibitory activity has been characterized against several GLUT isoforms. Another compound, designated this compound (compound 17), has also been reported with different inhibitory values. The quantitative data for both are presented below for comparison.

Table 1: Inhibitory Activity (IC50) of GLUT-i2 against Human GLUT Isoforms [1]

| Target | IC50 (nM) |

| hGLUT1 | 140 |

| hGLUT2 | >10,000 |

| hGLUT3 | 5,200 |

| hGLUT4 | 90 |

Data from Kapoor et al. (2016). IC50 values were determined using a cell-based assay measuring ATP levels in HEK 293 cells.

Table 2: Inhibitory Activity (IC50) of this compound (compound 17)

| Target | IC50 (µM) |

| GLUT1 | 12 |

| PfHT | 13 |

PfHT: Plasmodium falciparum hexose transporter.

Experimental Protocols

High-Throughput Screening (HTS) for GLUT1 Inhibitors

This compound (GLUT-i2) was identified from a high-throughput screening campaign designed to find inhibitors of human GLUT1 (hGLUT1).[1] The assay was based on the indirect measurement of hGLUT1 inhibition by quantifying cellular ATP levels.[1]

Protocol:

-

Cell Line: CHO-K1 cells stably transfected with both hGLUT1 and a constitutively expressing luciferase were used.[1]

-

Assay Conditions:

-

Cells were seeded in 1,536-well microtiter plates.[1]

-

Prior to the assay, cells were starved for 24 hours in glucose-free DMEM supplemented with 1% FCS.[1]

-

To block mitochondrial ATP production and isolate glycolysis-dependent ATP synthesis, cells were incubated with 10 µM rotenone for 30 minutes at 37°C.[1]

-

-

Compound Screening: A library of chemical compounds was screened for their ability to inhibit glucose uptake, which was measured by a decrease in luciferase-generated luminescence, indicating a drop in ATP levels.

Cell-Based Glucose Uptake Inhibition Assay (IC50 Determination)

The inhibitory potency of this compound (GLUT-i2) was determined using an indirect cell-based assay that measures ATP levels as a surrogate for glucose uptake.[1]

Protocol:

-

Cell Line: HEK 293 cells were used for determining the IC50 values against hGLUT1, hGLUT2, hGLUT3, and hGLUT4.[1]

-

Assay Principle: Inhibition of glucose transport leads to a depletion of intracellular ATP. This change in ATP concentration is quantified using a luciferase-based system.

-

Procedure:

-

Cells were incubated with varying concentrations of the inhibitor.

-

Glucose uptake was initiated, and after a defined period, the cells were lysed.

-

The ATP content in the cell lysate was measured by adding a luciferin-luciferase reagent and quantifying the resulting luminescence.

-

IC50 values were calculated from the dose-response curves.

-

Mechanism of Action and Signaling

Binding Mode of this compound

Crystallographic studies have revealed the binding mode of this compound (GLUT-i2) to hGLUT1. The inhibitor binds within the central cavity of the transporter in its inward-open conformation, directly overlapping with the glucose-binding site.[1] This competitive inhibition mechanism physically blocks glucose from entering the transporter, thereby preventing its uptake into the cell.

Caption: Binding of this compound to the central cavity of GLUT1.

Downstream Effects of GLUT1 Inhibition

Inhibition of GLUT1 has significant consequences for cellular metabolism and can impact various signaling pathways, particularly in cancer cells that are highly dependent on glycolysis (the Warburg effect).[2] By blocking glucose uptake, GLUT1 inhibitors can induce a state of energy crisis within the cell, leading to the activation of stress-response pathways and potentially cell death.[2]

Caption: General signaling consequences of GLUT1 inhibition.

Experimental Workflow for Assessing GLUT1 Inhibition

The preliminary assessment of a GLUT1 inhibitor like this compound typically follows a structured workflow, from initial high-throughput screening to more detailed characterization of its cellular effects.

Caption: A typical experimental workflow for GLUT1 inhibitor studies.

References

GLUT1-IN-2 as a research tool for GLUT1 function

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLUT1-IN-2, also identified as "compound 17" in the primary literature, is a small molecule inhibitor of the glucose transporter 1 (GLUT1). This document provides a comprehensive technical overview of this compound, summarizing its known biochemical activity, experimental protocols for its characterization, and its potential application as a research tool for studying GLUT1 function. The information presented herein is compiled from commercially available data and the primary scientific literature.

Core Data Presentation

The primary quantitative data available for this compound pertains to its inhibitory potency against human GLUT1 and the Plasmodium falciparum hexose transporter (PfHT).

| Target | Parameter | Value | Assay Condition | Reference |

| Human GLUT1 | IC50 | 12 µM | [³H] D-glucose uptake assay | |

| Plasmodium falciparum Hexose Transporter (PfHT) | IC50 | 13 µM | [³H] D-glucose uptake assay |

Note: Data on the selectivity of this compound against other human GLUT isoforms (e.g., GLUT2, GLUT3, GLUT4) is not available in the cited literature. The primary characterization focused on its activity against the human GLUT1 versus the parasitic PfHT.

Mechanism of Action

This compound functions as an inhibitor of GLUT1-mediated glucose transport. However, the specific mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) has not been elucidated in the available literature.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize this compound's inhibitory activity.

[³H] D-glucose Uptake Assay

This protocol is adapted from the methodology described in the primary literature characterizing this compound (compound 17).

Objective: To measure the inhibition of GLUT1-mediated glucose uptake by this compound.

Materials:

-

HEK293 cells stably expressing human GLUT1

-

[³H] D-glucose

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay Buffer (e.g., PBS or other physiological buffer)

-

Scintillation fluid

-

Scintillation counter

-

96-well plates

Procedure:

-

Cell Culture: Culture HEK293 cells expressing GLUT1 in appropriate media and conditions until they reach the desired confluence.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Incubation:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Remove the culture medium from the cells and wash them with the assay buffer.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

-

-

Glucose Uptake:

-

Prepare a solution of [³H] D-glucose in the assay buffer.

-

Add the [³H] D-glucose solution to each well to initiate the uptake.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined to be within the linear range of glucose uptake.

-

-

Termination of Uptake:

-

Rapidly wash the cells with ice-cold assay buffer to stop the glucose uptake.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well using a suitable lysis buffer.

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow for GLUT1 Inhibition Assay

The following diagram illustrates the key steps in the [³H] D-glucose uptake assay used to characterize this compound.

Signaling Pathway Context: GLUT1 and Cellular Glucose Uptake

While specific studies on how this compound affects signaling pathways are not available, this diagram illustrates the general role of GLUT1 in cellular metabolism and its regulation by the well-established PI3K/Akt pathway. Inhibition of GLUT1 by molecules like this compound would disrupt this fundamental process.

Limitations and Future Research

This compound is a sparsely characterized compound. The following information is not available in the public domain and represents areas for future investigation:

-

Selectivity Profile: The inhibitory activity of this compound against other human GLUT isoforms is unknown.

-

Cellular Thermal Shift Assay (CETSA): No CETSA data is available to confirm the direct binding of this compound to GLUT1 in a cellular context.

-

Signaling Pathway Analysis: The effects of this compound on downstream signaling pathways have not been investigated.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been reported.

-

In Vivo Efficacy: There are no published studies on the in vivo effects of this compound.

Conclusion

This compound is a micromolar inhibitor of human GLUT1 that can serve as a tool for in vitro studies of GLUT1 function, particularly in contexts where dual inhibition of GLUT1 and PfHT is not a confounding factor. Its primary utility lies in its ability to block glucose uptake, thereby allowing researchers to probe the downstream consequences of GLUT1 inhibition in various cellular models. However, its lack of a comprehensive selectivity profile and the absence of data on its broader biological effects necessitate careful experimental design and interpretation of results. Further characterization of this molecule is required to fully establish its utility as a selective research probe for GLUT1.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. This compound is a research chemical and should be handled by trained professionals in a laboratory setting.

GLUT1-IN-2: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of GLUT1-IN-2, a known inhibitor of the glucose transporter 1 (GLUT1). This document consolidates key data, outlines experimental methodologies for its characterization, and visualizes its role in relevant signaling pathways.

Core Chemical Properties

This compound is a small molecule inhibitor targeting the GLUT1 transporter. Its fundamental chemical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 305357-89-5 | [1][2] |

| Molecular Formula | C21H17N3O | [3] |

| Molecular Weight | 327.38 g/mol | [1] |

| IUPAC Name | N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide | [3] |

| Solubility | Soluble in DMSO | [2] |

Biological Activity and Inhibition

This compound demonstrates inhibitory activity against both human GLUT1 and the Plasmodium falciparum hexose transporter (PfHT).

| Target | IC50 Value | Reference |

| GLUT1 | 12 µM | [2] |

| PfHT | 13 µM | [2] |

Experimental Protocols

The following section details a generalized protocol for assessing the inhibitory activity of compounds like this compound on GLUT1-mediated glucose uptake. This protocol is a composite of standard methodologies in the field.

In Vitro GLUT1 Inhibition Assay (2-NBDG Uptake)

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in cells expressing GLUT1.

Materials:

-

GLUT1-expressing cell line (e.g., HEK293, cancer cell lines with high GLUT1 expression)

-

Dulbecco's Modified Eagle Medium (DMEM), glucose-free

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

2-NBDG

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed GLUT1-expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of this compound in glucose-free DMEM. Remove the culture medium from the cells and wash once with PBS. Add the this compound dilutions to the respective wells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known GLUT1 inhibitor).

-

Glucose Analog Uptake: Add 2-NBDG to each well at a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.

-

Signal Termination: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for 2-NBDG (typically ~485 nm/535 nm). Alternatively, cells can be detached and analyzed by flow cytometry.

-

Data Analysis: Normalize the fluorescence signal to the vehicle control. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

GLUT1 is a critical transporter for supplying glucose to cells, which is then utilized in glycolysis to produce ATP and metabolic intermediates. The expression and localization of GLUT1 are regulated by various signaling pathways, and its inhibition has significant downstream metabolic consequences.

Upstream Regulation of GLUT1

The PI3K/Akt/mTOR signaling pathway is a key regulator of GLUT1 expression and its translocation to the cell membrane. Growth factors and cytokines can activate this pathway, leading to increased glucose uptake to meet the metabolic demands of cell growth and proliferation.

Downstream Effects of GLUT1 Inhibition by this compound

By blocking GLUT1, this compound prevents glucose from entering the cell. This leads to a reduction in the rate of glycolysis, resulting in decreased production of ATP and lactate. The diminished energy supply and lack of metabolic intermediates can lead to cell cycle arrest and inhibition of cell growth, particularly in cells that are highly dependent on glycolysis, such as many cancer cells.

References

Methodological & Application

Application Notes and Protocols for GLUT1-IN-2 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

GLUT1-IN-2 is a potent inhibitor of the glucose transporter 1 (GLUT1), a key protein responsible for the facilitated diffusion of glucose across the plasma membrane of mammalian cells.[1] GLUT1 is ubiquitously expressed and plays a critical role in basal glucose uptake to sustain cellular respiration.[1] Notably, GLUT1 is often overexpressed in various cancer cells to meet their high metabolic demands, making it a compelling target for cancer therapy.[2][3] this compound offers a valuable tool for studying the physiological roles of GLUT1 and for investigating the therapeutic potential of GLUT1 inhibition in cancer and other diseases characterized by altered glucose metabolism.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, apoptosis, glucose uptake, and relevant signaling pathways.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| This compound IC50 (GLUT1) | 12 µM | Not specified | [4] |

| BAY-876 IC50 (GLUT1) | 2 nM | Not specified | [5] |

| WZB117 IC50 (Cell Proliferation) | ~10 µM | A549, MCF7 | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same concentration of DMSO used in the experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest (e.g., cancer cell lines known to express GLUT1)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 1-100 µM, based on the known IC50. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection of apoptosis induced by this compound treatment using flow cytometry.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control for a predetermined duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

Western Blot Analysis for GLUT1 and Signaling Proteins

This protocol is for assessing the protein levels of GLUT1 and key signaling molecules like p-AMPK and p-mTOR following this compound treatment.

Materials:

-

Cells of interest

-

6-well or 10 cm cell culture dishes

-

Complete cell culture medium

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLUT1, anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using the BCA protein assay.

-

Denature the protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes (Note: for GLUT1, some protocols recommend not boiling the sample to prevent aggregation).

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Glucose Uptake Assay (2-NBDG)

This protocol measures the rate of glucose uptake by cells using the fluorescent glucose analog 2-NBDG.

Materials:

-

Cells of interest

-

Black, clear-bottom 96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Fluorescence plate reader or fluorescence microscope

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Wash the cells twice with warm KRH buffer.

-

Pre-incubate the cells with different concentrations of this compound in KRH buffer for 30-60 minutes at 37°C. Include a vehicle control.

-

Add 2-NBDG to a final concentration of 50-100 µM to each well.

-

Incubate for 15-30 minutes at 37°C.

-

Remove the 2-NBDG solution and wash the cells three times with cold PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

-

Alternatively, visualize the cells using a fluorescence microscope.

-

Normalize the fluorescence intensity to the cell number or protein concentration.

Mandatory Visualization

Signaling Pathways

Caption: Signaling pathways affected by GLUT1 inhibition.

Experimental Workflow

Caption: General experimental workflow for this compound studies.

References

- 1. GLUT1 - Wikipedia [en.wikipedia.org]

- 2. Glucose Transporter 1-Dependent Glycolysis Is Increased during Aging-Related Lung Fibrosis, and Phloretin Inhibits Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow (Intracellular) Protocol for Glut1 Antibody (NB110-39113): Novus Biologicals [novusbio.com]

- 4. GLUT1 enhances mTOR activity independently of TSC2 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucose uptake in brown fat cells is dependent on mTOR complex 2-promoted GLUT1 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GLUT1-IN-2: An Effective Inhibitor of Glucose Transporter 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for the facilitated diffusion of glucose into cells.[1] Its overexpression is a hallmark of many cancer types, which exhibit increased glucose uptake and glycolysis to meet their high metabolic demands, a phenomenon known as the Warburg effect. Consequently, GLUT1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. GLUT1-IN-2 is a potent and selective inhibitor of GLUT1, belonging to the phenylalanine amide class of compounds. These application notes provide detailed information on the effective concentration of this compound for GLUT1 inhibition, along with protocols for its experimental evaluation.

Mechanism of Action

This compound functions as a competitive inhibitor of glucose transport. Structural and biochemical studies have revealed that this compound binds to the inward-open conformation of the GLUT1 transporter, directly competing with glucose for its binding site within the central cavity of the protein.[2][3] By occupying this site, this compound physically obstructs the translocation of glucose across the cell membrane, thereby depriving cancer cells of a critical energy source.[1] This targeted inhibition of glucose uptake can lead to a reduction in glycolysis, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.

Quantitative Data Summary

The inhibitory potency of this compound and related compounds has been determined in various cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

| Inhibitor Name | Cell Line | Assay Type | GLUT1 IC50 (nM) | Other GLUT Isoform IC50s (nM) | Reference |

| This compound (GLUT-i2) | HEK 293 | ATP Depletion | 140 | GLUT2: >10,000, GLUT3: ~1,000, GLUT4: <1,000 | [2] |

| GLUT-i1 | HEK 293 | ATP Depletion | 267 | GLUT2: >10,000, GLUT3: ~1,000, GLUT4: <1,000 | [2] |

| Cytochalasin B | HEK 293 | ATP Depletion | 460 | GLUT2: >10,000, GLUT3: ~1,000, GLUT4: <1,000 | [2] |

Experimental Protocols

Protocol 1: Determination of GLUT1 Inhibition using a 2-Deoxyglucose (2-DG) Uptake Assay

This protocol describes a common method to measure the inhibition of glucose uptake in cells treated with this compound. It utilizes a radiolabeled or fluorescently tagged glucose analog, 2-deoxyglucose (2-DG), which is taken up by glucose transporters but cannot be fully metabolized, causing it to accumulate inside the cell.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium

-

Serum-free, glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

This compound

-

[³H]-2-Deoxyglucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Phloretin or Cytochalasin B (as positive controls)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density of 2-5 x 10⁴ cells/well and allow them to adhere overnight.

-

Cell Starvation: The following day, wash the cells twice with PBS and incubate in serum-free, glucose-free KRPH buffer for 1-2 hours to deplete intracellular glucose.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in KRPH buffer for 30-60 minutes. Include a vehicle control (DMSO) and a positive control (e.g., 50 µM Phloretin).

-

Glucose Uptake: Add [³H]-2-Deoxyglucose (to a final concentration of 0.5-1.0 µCi/mL) or 2-NBDG (to a final concentration of 50-100 µM) to each well and incubate for 15-30 minutes at 37°C.

-

Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 10-15 minutes.

-

Measurement:

-

For [³H]-2-DG: Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

-

For 2-NBDG: Measure the fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

-

-

Data Analysis: Normalize the glucose uptake to the protein concentration of each well. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: ATP Depletion Assay for Indirect Measurement of GLUT1 Inhibition

This assay indirectly measures GLUT1 inhibition by quantifying the reduction in cellular ATP levels resulting from blocked glycolysis.

Materials:

-

CHO-K1 cells stably transfected with human GLUT1 (hGLUT1) and luciferase

-

Complete cell culture medium

-

Rotenone (mitochondrial complex I inhibitor)

-

This compound

-

Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the transfected CHO-K1 cells in a 96-well white-walled plate.

-

Inhibitor and Rotenone Treatment: Treat the cells with a serial dilution of this compound. Co-treat with a fixed concentration of rotenone (e.g., 1 µM) to inhibit mitochondrial ATP production, making the cells reliant on glycolysis.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours).

-

ATP Measurement: Add the luciferase-based ATP detection reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the ATP concentration. Calculate the percentage of ATP depletion relative to the vehicle-treated control and determine the IC50 value for this compound.

Visualizations

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: GLUT1 signaling pathway and inhibition by this compound.

References

GLUT1-IN-2 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction to GLUT1 and the Role of GLUT1-IN-2

The Glucose Transporter 1 (GLUT1), a key member of the solute carrier family 2 (SLC2A), is a uniporter protein responsible for the facilitated transport of glucose across the plasma membranes of mammalian cells.[1] Encoded by the SLC2A1 gene, GLUT1 is ubiquitously expressed and plays a critical role in basal glucose uptake, which is essential for cellular respiration and energy production in most tissues.[1][2] Its expression is particularly high in erythrocytes and the endothelial cells of the blood-brain barrier.[1][2]

Given the heightened reliance of cancer cells on glucose for their rapid proliferation and metabolic needs—a phenomenon known as the Warburg effect—GLUT1 is significantly upregulated in many types of tumors. This makes GLUT1 a compelling therapeutic target for the development of novel anti-cancer agents. GLUT1 inhibitors function by blocking the glucose transport activity of the protein, thereby depriving cancer cells of their primary energy source, which can lead to inhibited growth and apoptosis.

This compound is a potent inhibitor of the GLUT1 transporter. It also demonstrates inhibitory effects on the Plasmodium falciparum hexose transporter (PfHT), suggesting its potential in infection research. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for in vitro and in vivo studies.

Physicochemical and In Vitro Activity Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₇N₃O | |

| Molecular Weight | 327.38 g/mol | |

| CAS Number | 305357-89-5 |

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ Value | Reference |

| GLUT1 | 12 µM | |

| PfHT | 13 µM |

Solubility and Stock Solution Preparation

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The solubility of this compound in various solvents is summarized below.

Table 3: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | 250 mg/mL (763.64 mM) | Requires sonication. Use freshly opened, hygroscopic DMSO for best results. | |

| In Vivo Formulation 1 | ≥ 2.08 mg/mL (6.35 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | |

| In Vivo Formulation 2 | ≥ 2.08 mg/mL (6.35 mM) | 10% DMSO, 90% Corn Oil. |

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.27 mg of this compound in 1 mL of DMSO.

-

Sonication: To aid dissolution, sonicate the solution in a water bath until all the solid is completely dissolved. Gentle heating may also be applied if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro Glucose Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of glucose uptake by this compound using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

-

Cells with high GLUT1 expression (e.g., HEK293, HeLa, or various cancer cell lines)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer

-

This compound stock solution (10 mM in DMSO)

-

2-NBDG

-

Positive control inhibitor (e.g., Phloretin)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in glucose-free KRH buffer.

-

Remove the culture medium from the wells and wash the cells twice with warm PBS.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include wells for vehicle control (DMSO) and a positive control.

-

Incubate the plate at 37°C for 1 hour.

-

-

Glucose Uptake:

-

Prepare a solution of 2-NBDG in glucose-free KRH buffer at a final concentration of 100 µM.

-

Add 10 µL of the 2-NBDG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement:

-

Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence intensity of the treated wells to the vehicle control wells.

-

Plot the percentage of glucose uptake inhibition against the concentration of this compound and determine the IC₅₀ value.

-

Cell Viability Assay (MTS Assay)

This protocol is to assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest

-

Cell culture medium and supplements

-

This compound stock solution (10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear microplate

-

Absorbance plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add 100 µL of the diluted compound to the wells. Include vehicle control wells.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

-

MTS Assay:

-

Add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

-

Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot cell viability against the concentration of this compound to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Preparation of this compound for In Vivo Studies

The following protocols describe the preparation of this compound for administration via oral gavage or intraperitoneal injection.

Protocol 1: Formulation with PEG300 and Tween-80 This formulation is suitable for achieving a clear solution.

-

Initial Dissolution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

-

Vehicle Preparation: In a sterile tube, combine the following in the specified order, ensuring thorough mixing after each addition:

-

400 µL PEG300

-

100 µL of the this compound DMSO stock solution

-

50 µL Tween-80

-

-

Final Dilution: Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL. The final concentrations will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 2.08 mg/mL.

Protocol 2: Formulation with Corn Oil This formulation is an alternative for oral administration.

-

Initial Dissolution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

-

Mixing: In a sterile tube, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.

-

Homogenization: Vortex the mixture thoroughly to ensure a uniform suspension. The final concentrations will be 10% DMSO and 90% Corn Oil, with a this compound concentration of 2.08 mg/mL.

Visualizations

The following diagrams illustrate key concepts and workflows related to GLUT1 and its inhibition.

References

Application Notes and Protocols for Measuring GLUT1-IN-2 Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various assays designed to measure the inhibitory activity of GLUT1-IN-2, a selective inhibitor of the Glucose Transporter 1 (GLUT1). Understanding the potency and mechanism of GLUT1 inhibitors is crucial for cancer research and the development of novel therapeutics targeting metabolic pathways.[1][2]

Introduction to GLUT1 and this compound

Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a key membrane protein that facilitates the transport of glucose into cells, a process essential for cellular respiration.[3] In many cancer types, GLUT1 is overexpressed to meet the high metabolic demands of rapidly proliferating cells, a phenomenon known as the Warburg effect.[2][4] This dependency makes GLUT1 an attractive target for anticancer drug development.

This compound is an inhibitor that has been shown to block the hexose transporter protein of Plasmodium falciparum (PfHT). Its activity against human GLUT1 can be quantified using the assays described below. These assays are fundamental for determining key parameters such as IC50 values and for conducting high-throughput screening of potential GLUT1 inhibitors.

Section 1: Assay Principles and Applications

Several methods exist to measure GLUT1 activity, each with distinct advantages. The choice of assay often depends on the experimental goals, required throughput, and available equipment.

-

Radiolabeled Glucose Analog Uptake Assays : Considered the gold standard, these assays use radiolabeled glucose analogs like [³H]-2-deoxy-D-glucose ([³H]-2-DG) or ³H-labeled 3-O-methyl-D-glucose. Once transported into the cell, 2-DG is phosphorylated, trapping it intracellularly and allowing for a cumulative measurement of uptake. This method is highly sensitive and robust but involves handling radioactive materials.

-

Fluorescent Glucose Analog Uptake Assays : A popular non-radioactive alternative uses the fluorescent glucose analog 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose). The uptake of 2-NBDG can be measured using flow cytometry or fluorescence microscopy, enabling analysis at the single-cell level. This method is safer and more cost-effective than radiolabeled assays.

-

Bioluminescent Glucose Uptake Assays : These assays, such as the Glucose Uptake-Glo™ Assay, offer a homogeneous, plate-based format suitable for high-throughput screening. They measure the intracellular accumulation of 2-deoxyglucose-6-phosphate (2DG6P), the phosphorylated product of 2-DG, via a bioluminescent reaction. The "add-mix-measure" protocol simplifies workflow and eliminates wash steps.

Workflow for Measuring GLUT1 Inhibition

The general workflow for assessing a GLUT1 inhibitor involves comparing glucose uptake in the presence and absence of the compound.

References

GLUT1-IN-2: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLUT1-IN-2, also identified as compound 17, is a synthetic small molecule inhibitor of the glucose transporter 1 (GLUT1). As a derivative of Cytochalasin B, it represents a class of compounds investigated for their potential in cancer therapy. The overexpression of GLUT1 is a well-established hallmark of many cancer types, facilitating the increased glucose uptake required to fuel rapid cell proliferation and survival through aerobic glycolysis, a phenomenon known as the Warburg effect. By competitively inhibiting GLUT1, this compound presents a targeted approach to disrupt cancer cell metabolism, leading to energy depletion and potentially cell death. These application notes provide a summary of the available data on this compound in cancer research models and protocols for its use.

Mechanism of Action

This compound functions as a competitive inhibitor of GLUT1, binding to the transporter and blocking the uptake of glucose into the cell. This disruption of glucose import leads to a cascade of metabolic consequences within the cancer cell, primarily a reduction in the intracellular pool of glucose available for glycolysis. The downstream effects include a decrease in the production of ATP, the cell's primary energy currency, and a reduction in the synthesis of lactate, a key byproduct of aerobic glycolysis. By targeting this fundamental metabolic pathway, this compound exploits the dependency of cancer cells on glucose for their survival and growth.

Signaling and Metabolic Pathways

The primary signaling pathway affected by this compound is the central axis of cancer cell metabolism. By inhibiting glucose uptake, it directly impacts glycolysis and downstream metabolic processes.

Application Notes and Protocols for Studying Metabolic Pathways Using GLUT1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for the basal glucose uptake in most cell types.[1] Its overexpression is a hallmark of various cancers and is implicated in other metabolic diseases, making it a critical target for therapeutic development and metabolic research.[2] GLUT1-IN-2 is a small molecule inhibitor of GLUT1, which serves as a valuable tool for investigating the roles of glucose transport and glycolysis in cellular physiology and pathology. By blocking the primary gate of glucose entry into the cell, this compound allows for the detailed study of downstream metabolic pathways and cellular responses to glucose deprivation.

These application notes provide a comprehensive guide to using this compound for studying metabolic pathways. Included are detailed protocols for key experiments, a summary of its quantitative effects, and visualizations to aid in experimental design and data interpretation.

Mechanism of Action

This compound functions by directly inhibiting the glucose transport activity of the GLUT1 protein.[3] This blockade of glucose uptake leads to a reduction in the intracellular glucose concentration, thereby impacting glucose-dependent metabolic pathways, most notably glycolysis. The inhibition of glycolysis results in decreased production of ATP, lactate, and biosynthetic precursors derived from the glycolytic pathway.

Data Presentation

The inhibitory activity of this compound and other relevant GLUT1 inhibitors is summarized in the table below. This data is essential for determining the appropriate concentrations for in vitro experiments.

| Compound | Target(s) | IC50 Value | Cell Types/System | Reference |

| This compound | GLUT1 | 12 µM | [3] | |

| PfHT | 13 µM | Plasmodium falciparum | [3] | |

| WZB117 | GLUT1 | 10-20 µM | Cancer cell lines | [4] |

| BAY-876 | GLUT1 | 2 nM | Ovarian cancer cells | [4] |

| Phloretin | GLUT1/2/3 | 49-61 µM | Yeast/Human erythrocytes | [4] |

| Fasentin | GLUT1/4 | 68 µM (GLUT4) | Cancer cell lines | [4] |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of this compound on key metabolic functions.

Glucose Uptake Assay (using 2-NBDG)

This protocol measures the rate of glucose uptake into cultured cells using the fluorescent glucose analog 2-NBDG.

Materials:

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Cell culture medium (glucose-free)

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microscope or flow cytometer (Excitation/Emission ~488/530 nm)

Procedure:

-

Cell Seeding: Seed adherent cells (e.g., 2-5 x 10^4 cells/well) in a 96-well plate and culture overnight. For suspension cells, use 1-2 x 10^5 cells/well on the day of the assay.[4]

-

Compound Treatment:

-

Remove the culture medium.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) in low-serum (0.5% FBS) medium for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

-

-

Glucose Starvation:

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add glucose-free medium and incubate for 1 hour at 37°C to deplete intracellular glucose stores.[5]

-

-

2-NBDG Incubation:

-

Termination and Measurement:

-

Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS to stop uptake.[5]

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence using a fluorescence plate reader, microscope, or flow cytometer.

-

Lactate Production Assay (Colorimetric)

This protocol quantifies the amount of lactate secreted into the cell culture medium, a key indicator of glycolytic flux.

Materials:

-

Colorimetric L-Lactate Assay Kit

-

This compound

-

Cultured cells and appropriate medium

-

96-well clear tissue culture plates

-

Microplate reader (absorbance at 450 nm or 570 nm depending on the kit)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with this compound at desired concentrations for 24-48 hours.

-

-

Sample Collection:

-

Collect the cell culture medium from each well.

-

If cells contain lactate dehydrogenase, deproteinize the samples using a 10 kDa MWCO spin filter.[6]

-

-

Assay Procedure (example based on a typical kit):

-

Prepare a lactate standard curve according to the kit instructions.[7]

-

Add 50 µL of each sample (or standard) to a new 96-well plate.[7]

-

Prepare a reaction mix containing lactate dehydrogenase and a probe, as per the kit protocol.[8]

-

Add 50 µL of the reaction mix to each well.

-

Incubate at room temperature for 30 minutes, protected from light.[8]

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[7]

-

Calculate the lactate concentration in your samples by comparing to the standard curve.

-

Cellular ATP Level Assay (Luciferase-Based)

This protocol measures the intracellular ATP concentration, providing a direct assessment of the cell's energy status.

Materials:

-

Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

-

This compound

-

Cultured cells and appropriate medium

-

96-well opaque white tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well opaque white plate to minimize background signal.

-

Treat cells with this compound at desired concentrations for the desired time period (e.g., 4, 8, 24 hours).

-

-

Cell Lysis and ATP Measurement (example based on a typical kit):

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add a volume of ATP detection reagent equal to the volume of culture medium in the well (e.g., add 100 µL to 100 µL of medium).[2] This reagent typically contains a detergent to lyse the cells and the luciferase/luciferin components.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.[9]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is directly proportional to the amount of ATP present.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the metabolic effects of this compound.

References

- 1. GLUT1 Polyclonal Antibody (PA1-1063) [thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assaygenie.com [assaygenie.com]

- 4. abcam.com [abcam.com]

- 5. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assaygenie.com [assaygenie.com]

- 8. abcam.com [abcam.com]

- 9. goldbio.com [goldbio.com]

In Vitro Application Notes and Protocols for GLUT1 Inhibitor Treatment

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available scientific literature was found for a specific compound named "GLUT1-IN-2". The following application notes and protocols are based on well-characterized, representative GLUT1 inhibitors such as WZB117 and BAY-876 to provide a comprehensive guide for the in vitro study of this class of molecules.

Introduction